molecular formula C18H17N5O3S B12174694 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide

3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12174694
M. Wt: 383.4 g/mol
InChI Key: WENLPTSFVNYVIK-UHFFFAOYSA-N
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Description

3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyrimidin-2-ylamino group and a 4-sulfamoylbenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Pyrimidin-2-ylamino Group: The pyrimidin-2-ylamino group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate catalysts.

    Attachment of the 4-sulfamoylbenzyl Group: The final step involves the sulfonation of the benzyl group, followed by its attachment to the benzamide core through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylphenyl)benzamide
  • 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)aniline
  • 3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)phenylacetamide

Uniqueness

3-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(pyrimidin-2-ylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C18H17N5O3S/c19-27(25,26)16-7-5-13(6-8-16)12-22-17(24)14-3-1-4-15(11-14)23-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,24)(H2,19,25,26)(H,20,21,23)

InChI Key

WENLPTSFVNYVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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